REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+:10]>C1COCC1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O-:8])=[CH:4][CH:3]=1.[Na+:10] |f:1.2,4.5|
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Name
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|
Quantity
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3.73 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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0.83 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CC1=CC=C([O-])C=C1.[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |